molecular formula C6H16Cl2N2OS2 B2470656 N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride CAS No. 2377036-32-1

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride

Cat. No.: B2470656
CAS No.: 2377036-32-1
M. Wt: 267.23
InChI Key: MMNMWAJUJXSPDY-UHFFFAOYSA-N
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Description

Disulfide Bridge Configuration and Conformational Dynamics

The disulfide bridge (-S-S-) between the two cysteine-derived ethylamino groups dominates the molecule’s conformational landscape. The C-S-S-C dihedral angle (χSS) adopts values between 85° and 105° in analogous systems, as observed in protein disulfides. This range minimizes steric strain while optimizing orbital overlap for bond stability. Raman spectroscopy studies on small disulfide-containing molecules reveal S-S stretching frequencies near 510–525 cm⁻¹, consistent with gauche-rich conformations.

Table 1: Disulfide Bond Geometries in Related Compounds

Parameter Value Range Method Source
C-S-S-C dihedral angle 87°–126° X-ray crystallography
S-S bond length 2.02–2.08 Å Raman spectroscopy
Cα-Cα distance 5.3–6.5 Å Molecular dynamics

The disulfide bridge introduces rigidity, restricting rotational freedom of the ethylamino chains. Molecular dynamics simulations of similar disulfides demonstrate μs-timescale conformational fluctuations, driven by competing steric and electronic effects. In N-[2-(2-aminoethyldisulfanyl)ethyl]acetamide, this dynamic equilibrium likely stabilizes compact conformers, as evidenced by computed collision cross-sections (139–158 Ų).

Acetamide Functional Group Electronic Properties

The acetamide moiety (-NHCOCH₃) exhibits resonance-assisted electronic delocalization, with the carbonyl oxygen acting as a π-electron acceptor. Natural resonance theory (NRT) analyses of acetamide derivatives show 40–50% contribution from the zwitterionic form (NH⁺-C-O⁻), reducing the C-N rotational barrier to ~15 kcal/mol. This partial double-bond character is confirmed by:

  • Dipole moments : Experimental (3.6–3.8 D) vs. CCSD/cc-pVTZ-computed (3.7 D) values.
  • Ionization energies : Valence electron ionization at 9.2–9.6 eV, core (O 1s) ionization at 532.1 eV.

Table 2: Electronic Properties of Acetamide Group

Property Experimental Value Computed Value (CCSD/cc-pVTZ)
C=O bond length 1.23 Å 1.24 Å
C-N bond length 1.34 Å 1.33 Å
Dipole moment 3.7 D 3.6 D

The acetamide’s electron-withdrawing nature polarizes adjacent bonds, enhancing hydrogen-bonding capacity at the NH group. This facilitates interactions with solvent molecules or biological targets.

Dihydrochloride Salt Formation Mechanisms

Protonation of the primary and secondary amine groups by hydrochloric acid yields the dihydrochloride salt. The reaction proceeds via:

  • Stepwise protonation :
    • Primary amine (pKa ~10.6) protonates first:

      R-NH₂ + HCl → R-NH₃⁺Cl⁻
    • Secondary amine (pKa ~8.9) follows:

      R-NH-CH₂-CH₂-S-S- + HCl → R-NH₂⁺-CH₂-CH₂-S-S-Cl⁻

Table 3: Bond Length Changes Upon Protonation

Bond Neutral Form (Å) Protonated Form (Å)
N-H (primary amine) 1.01 1.02
N-C (acetamide) 1.33 1.35
Cl⁻···H-N hydrogen 1.65

Ionic interactions between NH₃⁺/NH₂⁺ and Cl⁻ dominate the crystal lattice, as seen in analogous amine hydrochlorides. The salt’s solubility in polar solvents (e.g., water, methanol) exceeds that of the free base by >100-fold due to enhanced dipole interactions.

Properties

IUPAC Name

N-[2-(2-aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2OS2.2ClH/c1-6(9)8-3-5-11-10-4-2-7;;/h2-5,7H2,1H3,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNMWAJUJXSPDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCSSCCN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride typically involves the reaction of 2-aminoethanethiol with 2-chloroethylacetamide under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, which facilitates the formation of the disulfide bond. The product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then subjected to purification processes such as crystallization or chromatography to obtain the desired purity.

Chemical Reactions Analysis

Disulfide Bond Reduction

The disulfide (-S-S-) linkage undergoes reductive cleavage, a critical reaction for modifying biochemical interactions. This process typically employs reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP):

Reaction:

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride+DTT2×N-(2-Mercaptoethyl)acetamide+Oxidized DTT\text{N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride} + \text{DTT} \rightarrow 2 \times \text{N-(2-Mercaptoethyl)acetamide} + \text{Oxidized DTT}

Conditions:

  • pH 7–8 (buffered aqueous solution)

  • Room temperature (20–25°C)

  • Reaction completion: 1–2 hours

Applications:

  • Used to generate thiol intermediates for conjugation in drug delivery systems .

Acetylation of Amine Groups

The primary amine group participates in acetylation reactions, often utilized to stabilize the compound or modify its solubility:

Reaction:

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride+Acetic AnhydrideN-Acetylated Derivative+HCl\text{N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride} + \text{Acetic Anhydride} \rightarrow \text{N-Acetylated Derivative} + \text{HCl}

Key Data:

ParameterValue
SolventDichloromethane
CatalystPyridine
Yield85–92%
Purity>95% (HPLC)

This reaction is critical for synthesizing derivatives with enhanced stability in aqueous media .

Oxidative Stability

The disulfide bond is susceptible to oxidation under specific conditions, forming sulfonic acid derivatives:

Reaction:

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride+H2O2N-[2-(2-Sulfonylethyl)thio]ethylacetamide+HCl\text{N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride} + \text{H}_2\text{O}_2 \rightarrow \text{N-[2-(2-Sulfonylethyl)thio]ethylacetamide} + \text{HCl}

Kinetic Data:

Oxidizing AgentRate Constant (k, M⁻¹s⁻¹)Half-Life (t₁/₂)
H₂O₂0.15 ± 0.024.6 hours
O₂ (aq.)0.002 ± 0.000514 days

Oxidation is minimized in anaerobic environments, which is essential for storage .

Nucleophilic Substitution

The amine group acts as a nucleophile in alkylation or acylation reactions. For example, reaction with ethyl bromoacetate yields ester-functionalized derivatives:

Reaction:

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride+BrCH2COOEtN-[2-(2-Aminoethyldisulfanyl)ethyl]-N-(ethoxycarbonylmethyl)acetamide+HBr\text{N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride} + \text{BrCH}_2\text{COOEt} \rightarrow \text{N-[2-(2-Aminoethyldisulfanyl)ethyl]-N-(ethoxycarbonylmethyl)acetamide} + \text{HBr}

Optimized Conditions:

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 60°C

  • Reaction Time: 6 hours

  • Yield: 78% .

Hydrolysis of Acetamide

Under acidic or basic conditions, the acetamide group undergoes hydrolysis to form a carboxylic acid:

Reaction:

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride+H2OH+/OHN-[2-(2-Aminoethyldisulfanyl)ethyl]glycine+NH3+HCl\text{N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{N-[2-(2-Aminoethyldisulfanyl)ethyl]glycine} + \text{NH}_3 + \text{HCl}

Hydrolysis Rates:

ConditionpHHalf-Life (t₁/₂)
Acidic28 hours
Neutral772 hours
Basic122 hours

This reaction is pivotal for prodrug activation strategies .

Crosslinking via Thiol-Disulfide Exchange

The compound participates in dynamic covalent chemistry, enabling reversible crosslinking in polymer networks:

Reaction:

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride+R-SHMixed Disulfide+HCl\text{N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride} + \text{R-SH} \leftrightarrow \text{Mixed Disulfide} + \text{HCl}

Equilibrium Constants:

Thiol (R-SH)Kₑq (25°C)
Glutathione1.2 × 10³
Cysteine9.8 × 10²

This property is exploited in redox-responsive drug delivery systems .

Coordination with Metal Ions

The sulfur and nitrogen atoms act as ligands for transition metals, forming stable complexes:

Example with Cu²⁺:

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride+CuCl2Cu(II)-Disulfide Complex+2HCl\text{N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride} + \text{CuCl}_2 \rightarrow \text{Cu(II)-Disulfide Complex} + 2\text{HCl}

Stability Constants (log β):

Metal Ionlog β (25°C)
Cu²⁺8.9 ± 0.2
Zn²⁺6.7 ± 0.3

These complexes are studied for catalytic and antimicrobial applications .

Scientific Research Applications

Biochemical Applications

1. Antioxidant Properties

Research indicates that compounds containing disulfide linkages, such as N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide; dihydrochloride, exhibit antioxidant activity. This property is crucial in mitigating oxidative stress in biological systems, which is linked to various diseases including cancer and cardiovascular disorders.

Case Study : A study demonstrated the compound's effectiveness in reducing oxidative damage in cellular models, suggesting its potential as a therapeutic agent for oxidative stress-related conditions .

2. Drug Development

The compound has been explored as a potential lead in drug development due to its ability to modify protein structures through disulfide bond formation. This capability can enhance the stability and efficacy of therapeutic proteins.

Case Study : In a recent investigation, researchers synthesized derivatives of N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide; dihydrochloride to assess their effects on protein stabilization and activity. Results showed improved pharmacokinetic profiles compared to standard treatments .

Pharmaceutical Applications

1. Antimicrobial Activity

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide; dihydrochloride has shown promise as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, leading to increased permeability and cell death.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This table illustrates the effectiveness of the compound against various pathogens, indicating its potential for inclusion in antibiotic formulations.

Material Science Applications

1. Synthesis of Biodegradable Polymers

The compound's ability to form disulfide bonds facilitates the synthesis of biodegradable polymers that can be used in drug delivery systems and tissue engineering.

Case Study : A recent study explored the use of N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide; dihydrochloride in creating a biodegradable scaffold for tissue regeneration. The results indicated enhanced cell adhesion and proliferation on scaffolds made with this compound compared to traditional materials .

Mechanism of Action

The mechanism of action of N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride involves the interaction of its disulfide bond with thiol-containing molecules. This interaction can lead to the formation or reduction of disulfide bonds in proteins, affecting their structure and function. The compound can also act as a nucleophile in substitution reactions, targeting electrophilic centers in other molecules.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide dihydrochloride
  • Molecular Formula : C₆H₁₆Cl₂N₂OS₂
  • Molecular Weight : 267.24 g/mol ()
  • Key Features : Contains a disulfide (-S-S-) bridge, an acetamide (-NHCOCH₃) group, and a dihydrochloride salt. The disulfide bond confers redox sensitivity, while the dihydrochloride enhances solubility in aqueous media.

Structural Analogs with Dihydrochloride Salts

Compound A : 2-[[2-(Diethylamino)ethyl]methylamino]-N-(2-methoxyphenyl)acetamide Dihydrochloride
  • Formula : C₁₆H₂₈ClN₃O₂
  • Key Differences: Replaces the disulfide with a diethylamino group and methoxyphenyl moiety. Higher molecular weight (329.87 g/mol vs. 267.24 g/mol) due to aromatic and branched alkyl groups. Likely used in pharmaceutical research due to its tertiary amine and aryl substituents ().
Compound B : N-(2-Aminoethyl)-2-(4-(2,6-Dioxopurinyl)phenoxy)acetamide Hydrochloride
  • Formula : C₂₁H₂₉ClN₆O₄
  • Key Differences: Incorporates a purine-derived heterocycle, enabling nucleic acid interactions. Extended phenoxyacetamide backbone increases hydrophobicity. Applications in oncology or antiviral research inferred from purine linkage ().
Compound C : Cimetidine Carboxamide Dihydrochloride
  • Formula : C₁₃H₂₂Cl₂N₆S
  • Key Differences :
    • Contains an imidazole ring and thioether (-S-) bond instead of a disulfide.
    • Used as a histamine H₂-receptor antagonist derivative ().

Functional Group-Based Analogs

Compound D : Dimethyl Acetamide (DMAC)
  • Formula: C₄H₉NO
  • Simpler structure; primarily a polar aprotic solvent. Known hepatotoxicity and neurotoxicity ().
Compound E : 2-Chloro-N-(2,6-Diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor)
  • Formula: C₁₄H₂₀ClNO₂
  • Key Differences :
    • Chloroacetamide core with herbicidal activity.
    • Methoxymethyl and diethylphenyl groups enhance lipophilicity for agricultural use ().

Biological Activity

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide; dihydrochloride, a compound featuring a disulfide bond, has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

  • Chemical Formula : C₅H₁₄Cl₂N₂O₂S₂
  • Molecular Weight : 241.21 g/mol
  • Structure : The compound contains an acetamide moiety linked to a disulfide group, influencing its reactivity and biological interactions.

The biological activity of N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in oxidative stress and redox signaling pathways. The disulfide bond can be reduced in the presence of specific oxidoreductases, leading to the release of active molecular species that exert pharmacological effects.

Antioxidant Activity

Research indicates that compounds featuring disulfide bonds can exhibit antioxidant properties. These properties are crucial for mitigating oxidative stress, which is implicated in various diseases such as cancer and neurodegenerative disorders.

Enzyme Inhibition

N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide has been studied for its potential to inhibit key enzymes involved in metabolic pathways:

  • Acetylcholinesterase (AChE) : Inhibition of AChE can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease.
  • Carbonic Anhydrases (CAs) : These enzymes play a role in maintaining acid-base balance and are targets for diuretics and anti-glaucoma medications.

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide demonstrated significant cytoprotective effects on neuroblastoma cell lines. The compound was shown to reduce apoptosis induced by oxidative stress, suggesting its potential as a therapeutic agent in neurodegenerative diseases.

Case Study 2: Antitumor Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as an anticancer agent.

Data Table: Biological Activities Summary

Activity Target Effect Reference
AntioxidantOxidative Stress MarkersReduces oxidative damage
Enzyme InhibitionAcetylcholinesteraseEnhances cholinergic signaling
Enzyme InhibitionCarbonic AnhydrasesModulates acid-base balance
CytotoxicityVarious Cancer Cell LinesInduces apoptosis

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride, and how can reaction conditions be optimized?

  • Methodology :

  • Step 1 : React 2-chloroacetyl chloride with a stoichiometric excess of cystamine (containing a disulfide bond) in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine as a base to neutralize HCl byproducts .
  • Step 2 : Purify the intermediate via column chromatography (silica gel, methanol/DCM gradient). Confirm disulfide bond integrity using Raman spectroscopy (peak at ~500 cm⁻¹ for S-S stretching) .
  • Step 3 : Hydrochloride salt formation: Treat the purified product with HCl gas in ethanol, followed by recrystallization from ethanol/diethyl ether .
  • Optimization : Adjust solvent polarity (e.g., DMF for higher solubility) and reaction temperature (0–25°C) to minimize disulfide reduction or side reactions .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Analytical Workflow :

  • HPLC : Use a C18 column with a mobile phase of 0.1% trifluoroacetic acid (TFA) in water/acetonitrile (gradient elution). Monitor purity >98% at 254 nm .
  • Mass Spectrometry : Confirm molecular ion [M+H]⁺ at m/z 267.24 (C₆H₁₆Cl₂N₂OS₂) via ESI-MS .
  • NMR : Key signals: δ 1.95 ppm (CH₃CO), δ 2.75–3.10 ppm (CH₂-S-S-CH₂), and δ 8.20 ppm (NH₂·HCl) .

Q. What are the common chemical reactions involving the disulfide and acetamide moieties?

  • Reactivity :

  • Disulfide Reduction : Treat with dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to generate free thiols for conjugation or redox studies .
  • Amide Hydrolysis : Acidic conditions (6M HCl, reflux) yield acetic acid and 2-(2-aminoethyldisulfanyl)ethylamine; monitor via TLC .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

  • Experimental Design :

  • Analog Synthesis : Replace the disulfide with a thioether or alkyl chain to assess redox sensitivity. Modify the acetamide group (e.g., trifluoroacetamide) to probe electronic effects .
  • In Vitro Assays : Test cytotoxicity (MTT assay), ROS modulation (DCFH-DA probe), and enzyme inhibition (e.g., glutathione reductase) across analogs .
  • Data Interpretation : Use molecular docking (AutoDock Vina) to correlate activity with binding affinity to targets like thioredoxin reductase .

Q. How should researchers address contradictions in redox activity data across studies?

  • Troubleshooting :

  • Buffer Conditions : Ensure consistency in pH (e.g., PBS vs. Tris-HCl) and presence of metal ions (Fe³⁺/Cu²⁺), which may catalyze disulfide cleavage .
  • Cell Line Variability : Compare results in primary cells (e.g., hepatocytes) vs. immortalized lines (e.g., HeLa), as endogenous antioxidant levels differ .
  • Control Experiments : Include TCEP-treated samples to distinguish disulfide-specific effects from nonspecific thiol interactions .

Q. What strategies are effective for improving the compound’s pharmacokinetic profile?

  • Approaches :

  • Prodrug Design : Mask the disulfide with a PEGylated moiety to enhance solubility and extend half-life. Cleavage by serum esterases releases the active form .
  • Liposomal Encapsulation : Use phosphatidylcholine-based liposomes to improve bioavailability and target tissue accumulation .
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., acetamide hydrolysis) for structural stabilization .

Safety and Handling

Q. What precautions are critical for handling this compound in redox-sensitive assays?

  • Protocols :

  • Storage : Keep at –20°C under argon to prevent disulfide degradation. Prepare fresh solutions in degassed buffers .
  • Waste Disposal : Quench excess compound with 10% sodium bicarbonate before disposal to neutralize HCl .

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